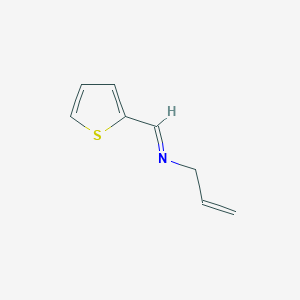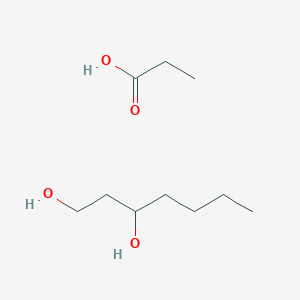
Heptane-1,3-diol;propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptane-1,3-diol;propanoic acid is an organic compound that combines the properties of both a diol and a carboxylic acid. This compound is of interest due to its unique structure, which allows it to participate in a variety of chemical reactions and applications in different fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Heptane-1,3-diol;propanoic acid can be synthesized through several methods. One common approach involves the oxidation of heptane-1,3-diol using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons, such as hexadecane, using zeolite catalysts at high temperatures and moderate pressures . This method allows for the efficient production of the compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
Heptane-1,3-diol;propanoic acid undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in heptane-1,3-diol can participate in substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds.
Aplicaciones Científicas De Investigación
Heptane-1,3-diol;propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug formulations and as a preservative.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of heptane-1,3-diol;propanoic acid involves its interaction with various molecular targets and pathways. In biological systems, the compound can be metabolized to form propionyl coenzyme A (propionyl-CoA), which enters the citric acid cycle . This metabolic pathway allows the compound to exert its effects by influencing energy production and other cellular processes.
Comparación Con Compuestos Similares
Heptane-1,3-diol;propanoic acid can be compared to other similar compounds such as:
Heptane-1,2,3-triol: Another diol with three hydroxyl groups, used in similar applications.
Propanoic acid: A simpler carboxylic acid with antimicrobial properties.
1,3-Propanediol: A diol used in the production of polyesters and other polymers.
This compound is unique due to its combination of diol and carboxylic acid functionalities, which allows it to participate in a broader range of chemical reactions and applications.
Propiedades
Número CAS |
63408-90-2 |
|---|---|
Fórmula molecular |
C10H22O4 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
heptane-1,3-diol;propanoic acid |
InChI |
InChI=1S/C7H16O2.C3H6O2/c1-2-3-4-7(9)5-6-8;1-2-3(4)5/h7-9H,2-6H2,1H3;2H2,1H3,(H,4,5) |
Clave InChI |
VQRBWSCGBMAXBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCO)O.CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Spiro[cyclopropane-1,9'-fluorene]-2,3-diyl)bis(phenylmethanone)](/img/structure/B14490363.png)
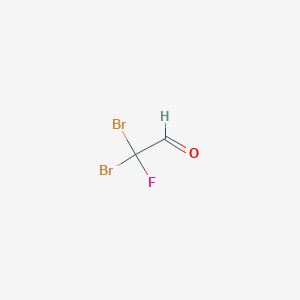
![N-[1-(2,5-Dimethylthiophen-3-yl)ethylidene]hydroxylamine](/img/structure/B14490368.png)


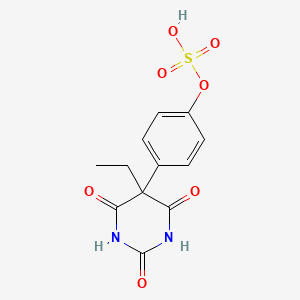

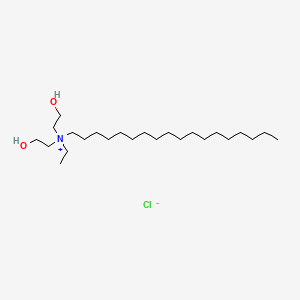
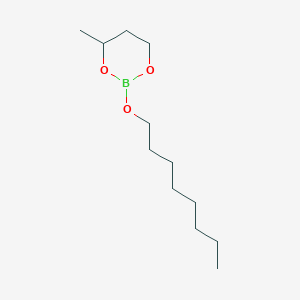
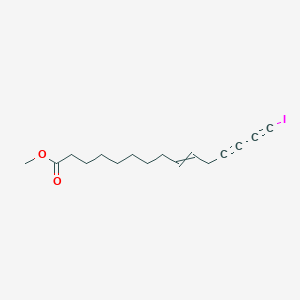

![2-(5-Nitrobicyclo[2.2.1]hept-2-en-7-yl)-1,3-dioxolane](/img/structure/B14490442.png)
